molecular formula C12H14O2 B8618707 4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol

4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol

Cat. No.: B8618707
M. Wt: 190.24 g/mol
InChI Key: QKWNMJFNRFJGED-UHFFFAOYSA-N
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Description

4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol is an organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a propenyl group and a hydroxyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the benzofuran ring and the propenyl group . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The propenyl group can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The propenyl group may also play a role in its mechanism of action by providing sites for further chemical modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol is unique due to its specific combination of a benzofuran ring with a propenyl group and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C12H14O2/c1-3-4-9-7-11-10(5-6-14-11)8(2)12(9)13/h3,7,13H,1,4-6H2,2H3

InChI Key

QKWNMJFNRFJGED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=C1CCO2)CC=C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner analogous to that described above for 2a, 36 (1.00 g, 6.66 mmol) was alkylated with allyl bromide (1.76 g, 14.6 mmol) to give the allyl ether. The allyl ether (1.23 g) was thermally rearranged in 1,2-dichlorobenzene (8 mL) at 190° C. for 3.5 hours to afford, after chromatographic purification, compound 37. Recrystallization from hexane gave an analytical sample. 37: mp 60°-61° C.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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